Cas no 24433-71-4 (1H-Tetrazole,1-ethyl-5-phenyl-)

1H-Tetrazole,1-ethyl-5-phenyl- 化学的及び物理的性質
名前と識別子
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- 1H-Tetrazole,1-ethyl-5-phenyl-
- 1-Ethyl-5-phenyl-1H-tetraazole
- 1-Ethyl-5-phenyl-1H-tetrazole
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- インチ: 1S/C9H10N4/c1-2-13-9(10-11-12-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChIKey: XBDIFKZMUYFXBN-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C(C2=CC=CC=C2)=NN=N1
計算された属性
- せいみつぶんしりょう: 174.0907
- どういたいしつりょう: 174.091
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.2
- ゆうかいてん: 70-71 °C
- ふってん: 324°Cat760mmHg
- フラッシュポイント: 149.7°C
- 屈折率: 1.637
- PSA: 43.6
- 酸性度係数(pKa): 1.03±0.10(Predicted)
1H-Tetrazole,1-ethyl-5-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189007619-1g |
Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |
24433-71-4 | 97% | 1g |
$506.66 | 2023-09-02 | |
Crysdot LLC | CD11159854-1g |
Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |
24433-71-4 | 97% | 1g |
$635 | 2024-07-19 | |
Chemenu | CM225911-1g |
Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |
24433-71-4 | 97% | 1g |
$599 | 2021-08-04 | |
Chemenu | CM225911-1g |
Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate |
24433-71-4 | 97% | 1g |
$599 | 2024-07-28 |
1H-Tetrazole,1-ethyl-5-phenyl- 関連文献
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
1H-Tetrazole,1-ethyl-5-phenyl-に関する追加情報
Introduction to 1H-Tetrazole, 1-Ethyl-5-Phenyl
1H-Tetrazole, also known as 1-ethyl-5-phenyl-1H-tetrazole, is a heterocyclic compound belonging to the tetrazole family. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom, which makes them highly versatile in various chemical and biological applications.
Tetrazole derivatives have gained significant attention in recent years due to their unique properties and potential uses in drug discovery, material science, and biomedicine. Among these derivatives, 1H-tetrazole has emerged as a particularly interesting compound because of its stability, reactivity, and ability to form co-crystals with other molecules.
In the context of pharmaceuticals, tetrazole-based compounds are known for their role in molecular recognition, which is critical in drug design and development. The presence of the tetrazole ring allows for the formation of hydrogen bonds with other functional groups, making it a valuable component in scaffold design for new drugs.
The synthesis of 1-ethyl-5-phenyl-1H-tetrazole typically involves multi-step organic reactions. These include the formation of intermediates such as azides and subsequent cyclization to form the tetrazole ring. Recent studies have focused on optimizing these synthetic pathways to improve yields and reduce costs, making this compound more accessible for research and commercial applications.
Tetrazole derivatives have been explored in various biomedical contexts. For instance, they are being investigated as potential candidates for cancer therapy, where their ability to form co-crystals with anticancer drugs can enhance solubility and bioavailability. Additionally, these compounds have shown promise in the development of peptide stabilizers, which are crucial for drug delivery systems.
In recent years, there has been a growing interest in the application of tetrazole-based materials in nano-medicine. These materials can be functionalized to target specific cells or tissues, making them ideal candidates for theranostic agents, which combine therapeutic and diagnostic capabilities.
Tetrazole chemistry is also playing a pivotal role in the development of new generations of antibiotics. By incorporating tetrazole moieties into existing antibiotic structures, researchers aim to overcome bacterial resistance mechanisms while maintaining or improving potency.
Furthermore, tetrazole-based compounds are being explored as potential vaccine adjuvants. These adjuvants enhance the immune response to vaccines, making them more effective in preventing diseases. The ability of tetrazoles to interact with immune cells makes them promising candidates for this application.
In conclusion, 1H-tetrazole, particularly its 1-ethyl-5-phenyl derivative, is a highly valuable compound with diverse applications in the biomedical field. Ongoing research continues to uncover new uses and improve existing ones, solidifying its position as an important tool in modern drug discovery and development.
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